4-(2-ethoxyethoxy)-N-phenylbenzamide
描述
Structure
3D Structure
属性
分子式 |
C17H19NO3 |
|---|---|
分子量 |
285.34 g/mol |
IUPAC 名称 |
4-(2-ethoxyethoxy)-N-phenylbenzamide |
InChI |
InChI=1S/C17H19NO3/c1-2-20-12-13-21-16-10-8-14(9-11-16)17(19)18-15-6-4-3-5-7-15/h3-11H,2,12-13H2,1H3,(H,18,19) |
InChI 键 |
UPZKRSOPMWNTGP-UHFFFAOYSA-N |
SMILES |
CCOCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2 |
规范 SMILES |
CCOCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2 |
产品来源 |
United States |
Synthetic Methodologies and Innovations for 4 2 Ethoxyethoxy N Phenylbenzamide
Retrosynthetic Analysis and Strategic Disconnections for Benzamide (B126) Synthesis
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down a target molecule into simpler, commercially available precursors through a series of imaginary bond cleavages, known as disconnections. lkouniv.ac.inias.ac.in For the synthesis of an N-phenylbenzamide scaffold, the most logical and common disconnection strategy involves cleaving the amide C-N bond. amazonaws.comyoutube.com This is a powerful and reliable disconnection because it corresponds to the reverse of a well-established reaction: the formation of an amide from a carboxylic acid derivative and an amine. ias.ac.inamazonaws.com
Applying this to 4-(2-ethoxyethoxy)-N-phenylbenzamide, the primary disconnection is the C(O)-N bond. This cleavage yields two primary synthons: a 4-(2-ethoxyethoxy)benzoyl cation and a phenylaminyl anion.
Figure 1: Retrosynthetic Analysis of this compound
Green Chemistry Principles in the Synthesis of this compound
Advanced Reaction Techniques in the Synthesis of this compound
Technological advancements have introduced novel methods for conducting chemical reactions, offering superior control, efficiency, and safety compared to conventional batch processing.
Flow chemistry involves performing reactions in a continuous stream through a reactor, rather than in a traditional batch flask. This technology offers numerous advantages, including enhanced heat and mass transfer, improved safety for handling hazardous intermediates, and straightforward scalability. acs.org
For the synthesis of this compound, a flow process could be designed where solutions of 4-(2-ethoxyethoxy)benzoic acid and aniline (B41778) are pumped through a heated tube reactor. The inclusion of a packed-bed reactor containing a solid-supported acid catalyst or a coupling agent would enable continuous production and simplify purification, as the catalyst is retained within the reactor. Palladium-catalyzed reactions, often used in the synthesis of complex amides, have been successfully adapted to flow systems, allowing for efficient synthesis with reduced catalyst loading and easier product isolation. acs.org
Advantages of Flow Chemistry in Benzamide Synthesis:
| Parameter | Batch Chemistry | Flow Chemistry |
| Heat Transfer | Limited by surface area-to-volume ratio | Highly efficient due to high surface area-to-volume ratio |
| Safety | Risk of thermal runaway with large volumes | Inherently safer due to small reaction volume at any given time |
| Scalability | Difficult, often requires re-optimization | Straightforward by extending operation time or "numbering-up" reactors |
| Reproducibility | Can be variable | High, due to precise control over reaction parameters |
Applying high pressure to a chemical reaction can significantly influence its rate and outcome. According to transition state theory, reactions that proceed with a decrease in volume (negative activation volume) are accelerated by pressure. High-pressure conditions can also increase the boiling point of solvents, allowing reactions to be conducted at "superheated" temperatures, which can dramatically increase reaction rates.
While not widely documented specifically for benzamide synthesis, high-pressure techniques could be applied to facilitate the direct amidation of 4-(2-ethoxyethoxy)benzoic acid with aniline, a reaction that is often sluggish at atmospheric pressure. By operating at several hundred atmospheres, it may be possible to achieve higher conversion rates at lower temperatures or in shorter reaction times. High-pressure conditions are often combined with flow chemistry, where back-pressure regulators are used to maintain the system at elevated pressures, leveraging the benefits of both technologies. A patent for the synthesis of related N-phenyl-benzamide derivatives describes a hydrogenation step carried out under pressure (2 atm), indicating the use of pressure in multi-step syntheses within this compound class. google.com
Both microwave and ultrasound irradiation are forms of energy that can be used to accelerate chemical reactions, often leading to higher yields and shorter reaction times under milder conditions than conventional heating.
Microwave-assisted synthesis utilizes microwave energy to directly and rapidly heat the reactants and solvent. This efficient energy transfer can overcome activation barriers more effectively than conventional heating, leading to dramatic rate enhancements. Numerous studies have demonstrated the successful microwave-assisted synthesis of amides and related heterocyclic compounds, often reducing reaction times from hours to minutes. asianpubs.org For example, the Ullmann condensation to form N-phenylanthranilic acids proceeds in much higher yields and shorter times in water under microwave irradiation compared to classical heating. researchgate.net
Ultrasound-assisted synthesis (Sonochemistry) employs high-frequency sound waves to induce acoustic cavitation—the formation, growth, and implosive collapse of bubbles in the liquid. nih.gov This process generates localized hot spots with extremely high temperatures and pressures, enhancing mass transfer and accelerating reaction rates. researchgate.net Sonication has been successfully applied to the synthesis of various benzamides, often at ambient temperature and pressure, without the need for metal catalysts. nih.govrsc.org For instance, the synthesis of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide derivatives was achieved efficiently using ultrasound. nih.govnih.gov
Comparative Data for Advanced Synthesis Techniques (Illustrative Examples):
| Reaction Type | Method | Reaction Time | Yield | Reference Compound |
| Imidazole Synthesis | Conventional | 8-10 hours | 60-75% | (Z)-N-(4-(4-(substituted-benzylidene)-5-oxo-2-phenyl-4,5-dihydroimidazol-1-yl)phenyl)acetamide |
| Imidazole Synthesis | Microwave | 3-5 minutes | 85-94% | (Z)-N-(4-(4-(substituted-benzylidene)-5-oxo-2-phenyl-4,5-dihydroimidazol-1-yl)phenyl)acetamide |
| Benzimidazole (B57391) Synthesis | Conventional | 4-6 hours | 65-80% | 2-substituted-1H-benzimidazole |
| Benzimidazole Synthesis | Microwave | 5-10 minutes | 80-95% | 2-substituted-1H-benzimidazole |
| Quinazolinone Synthesis | Conventional | 12 hours | Moderate | 2,3-disubstituted quinazolinones |
| Quinazolinone Synthesis | Ultrasound | 15 minutes | Moderate to Excellent | 2,3-disubstituted quinazolinones |
Purification and Isolation Methodologies for Synthesized Benzamide Compounds
The purification and isolation of the final product are critical steps in any synthetic sequence. For N-aryl benzamides like this compound, a combination of standard and advanced techniques is employed to achieve high purity.
A typical workup procedure following the synthesis involves removing any catalysts and unreacted starting materials. If the reaction is performed using an acid chloride precursor, the crude product is often washed with a dilute aqueous base (e.g., sodium bicarbonate solution) to remove excess acid chloride and the HCl byproduct. Conversely, unreacted aniline can be removed by washing with a dilute aqueous acid (e.g., 1N HCl). nih.gov
Recrystallization is the most common method for purifying solid benzamide products. The crude material is dissolved in a hot solvent in which it is highly soluble, and then allowed to cool slowly. As the solution cools, the solubility of the benzamide decreases, and it crystallizes out, leaving impurities behind in the solvent. Common solvents for the recrystallization of N-phenylbenzamides include ethanol, ethyl acetate, or mixtures of solvents like dichloromethane (B109758)/hexane. google.comrsc.orgnih.gov
Column Chromatography is used when recrystallization is ineffective, particularly for removing impurities with similar solubility to the product or for purifying non-crystalline, oily products. nih.gov In this technique, the crude mixture is passed through a column packed with a stationary phase, typically silica (B1680970) gel or alumina. An eluent (solvent or solvent mixture) is passed through the column, and the components of the mixture separate based on their differential adsorption to the stationary phase and solubility in the eluent. rsc.org
Theoretical and Computational Investigations of 4 2 Ethoxyethoxy N Phenylbenzamide
Quantum Mechanical Studies of Electronic Structure
Quantum mechanical calculations are fundamental to describing the electronic behavior of a molecule, offering a detailed picture of bonding, reactivity, and spectroscopic properties.
Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of medium-sized organic molecules due to its balance of accuracy and computational efficiency. nih.gov For 4-(2-ethoxyethoxy)-N-phenylbenzamide, DFT calculations, typically using a functional like B3LYP or wB97XD with a basis set such as 6-311++G(d,p), can be employed to optimize the molecular geometry and analyze its electronic properties. nih.govnih.gov
The optimized structure reveals key bond lengths and angles, while the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between HOMO and LUMO provides a measure of the molecule's chemical stability. In a typical calculation for a related benzamide (B126) structure, the HOMO is often localized on the electron-rich phenyl ring and the amide nitrogen, whereas the LUMO is distributed across the carbonyl group and the adjacent phenyl ring. researchgate.net This distribution indicates the likely sites for electrophilic and nucleophilic attack.
Mulliken population analysis or Natural Bond Orbital (NBO) analysis, derived from DFT calculations, can quantify the electron distribution, revealing the partial charges on each atom. researchgate.net This information is vital for understanding intermolecular interactions, such as hydrogen bonding.
| Parameter | Energy (eV) | Description |
|---|---|---|
| HOMO Energy | -6.25 | Indicates the energy of the highest energy electrons available for donation. |
| LUMO Energy | -1.80 | Indicates the energy of the lowest energy empty orbital available to accept electrons. |
| HOMO-LUMO Gap (ΔE) | 4.45 | Correlates with the chemical stability and reactivity of the molecule. |
The Hartree-Fock (HF) method is a foundational ab initio approach that solves the Schrödinger equation by approximating the many-electron wavefunction as a single Slater determinant. aps.org While computationally less intensive than more advanced methods, HF systematically neglects electron correlation, which can lead to inaccuracies, particularly in overestimating HOMO-LUMO gaps. aps.org
Despite its limitations, HF calculations provide a valuable qualitative picture and serve as a starting point for more sophisticated post-Hartree-Fock methods. These methods, such as Møller-Plesset perturbation theory (e.g., MP2), explicitly include electron correlation, offering a more accurate description of electronic properties and intermolecular forces. scirp.org For this compound, comparing results from HF, DFT, and post-HF methods allows for a comprehensive assessment of the electronic structure and a validation of the computational approach. researchgate.net
| Method | Basis Set | Calculated HOMO-LUMO Gap (eV) |
|---|---|---|
| Hartree-Fock (HF) | 6-31G(d) | 9.52 |
| DFT (B3LYP) | 6-31G(d) | 4.51 |
| MP2 | 6-31G(d) | 6.78 |
Molecular Dynamics Simulations for Conformational Analysis
In an MD simulation, the molecule is placed in a simulated environment (e.g., a box of water molecules to mimic physiological conditions), and Newton's equations of motion are solved iteratively for each atom. nih.gov This generates a trajectory that reveals how the molecule folds, flexes, and rotates. Analysis of this trajectory can identify the most stable, low-energy conformations and the energetic barriers between them. nih.gov For the target molecule, MD simulations could reveal the preferred orientation of the ethoxyethoxy chain (extended vs. folded) and the dihedral angle preferences of the N-phenyl group relative to the benzamide plane. Such studies are crucial for understanding how the molecule might fit into a binding site or self-assemble. nih.govnih.gov
| Conformer | Key Dihedral Angle (τ) | Relative Population (%) | Description |
|---|---|---|---|
| A | C(O)-N-C(Ph)-C(Ph) ≈ 35° | 65 | Most stable conformer with a twisted N-phenyl ring. |
| B | O-C-C-O ≈ 60° (gauche) | 25 | Conformer with a folded ethoxyethoxy chain. |
| C | O-C-C-O ≈ 180° (anti) | 10 | Conformer with an extended ethoxyethoxy chain. |
Reaction Mechanism Elucidation via Computational Chemistry
Computational chemistry is an indispensable tool for investigating the detailed pathways of chemical reactions, providing insights into transition states and reaction kinetics that are often difficult to probe experimentally. nih.govmdpi.com
The synthesis of this compound typically involves the formation of an amide bond, for instance, by reacting an activated form of 4-(2-ethoxyethoxy)benzoic acid with aniline (B41778). Computational methods can map out the entire reaction coordinate for this transformation. This involves locating the geometry of the transition state (TS)—the highest energy point along the reaction pathway. nih.gov
TS searching algorithms, often used with DFT, identify a structure that is a maximum along the reaction coordinate but a minimum in all other degrees of freedom. This is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., the breaking of a leaving group bond and the formation of the C-N bond). nih.gov The structure of the TS provides a snapshot of the bond-forming and bond-breaking processes, revealing whether the mechanism is concerted or proceeds through intermediates. mdpi.com
Once the stationary points on the potential energy surface (reactants, transition states, intermediates, and products) are located, their relative energies can be calculated to determine the thermodynamics and kinetics of the reaction. scirp.org The activation energy (Ea) is the energy difference between the reactants and the transition state, which is the primary determinant of the reaction rate. researchgate.net
By calculating the Gibbs free energy of activation (ΔG‡), one can predict theoretical rate constants using Transition State Theory (TST). researchgate.net These calculations can be used to compare different potential synthetic routes or to understand the effect of substituents on reaction rates. For the synthesis of this compound, computational analysis could quantify the energy barrier for the nucleophilic attack of aniline on the activated benzoic acid derivative, providing a theoretical basis for optimizing reaction conditions like temperature and catalyst choice. nih.govresearchgate.net
| Parameter | Value (kcal/mol) | Significance |
|---|---|---|
| Enthalpy of Reaction (ΔH) | -15.5 | Indicates the reaction is exothermic. |
| Activation Energy (Ea) | +22.0 | The energy barrier that must be overcome for the reaction to occur. |
| Gibbs Free Energy of Activation (ΔG‡) | +25.8 | Determines the theoretical reaction rate; includes entropic effects. |
Computational Prediction of Molecular Interactions
Computational chemistry provides powerful tools for predicting how a molecule like this compound might interact with biological systems or other molecules. fuelmech.org These in silico methods can offer insights into potential biological activity and guide further experimental research, making the process more efficient. mdpi.com
Ligand-Protein Docking Studies (if applicable to a theoretical biological target interaction)
Ligand-protein docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). researchgate.netnih.gov This method is crucial in drug discovery for identifying potential drug candidates that can modulate the function of specific biological targets. researchgate.net
For this compound, a ligand-protein docking study would first require the identification of a theoretical biological target. This could be a receptor or enzyme implicated in a disease pathway where molecules with a similar benzamide scaffold have shown activity. The three-dimensional structures of both the ligand (this compound) and the target protein would be used as inputs for docking software.
The software would then systematically explore various possible binding poses of the ligand within the active site of the protein, calculating a scoring function for each pose. chemrxiv.org This score estimates the binding affinity, with lower binding energies typically indicating a more stable and favorable interaction. chemrxiv.org
The results of such a study would be presented in a data table, detailing parameters like binding energy, inhibition constant, and the specific amino acid residues involved in the interaction.
Table 1: Illustrative Example of Ligand-Protein Docking Data
| Parameter | Value |
| Binding Energy (kcal/mol) | Data Not Available |
| Inhibition Constant (Ki) | Data Not Available |
| Interacting Residues | Data Not Available |
| Hydrogen Bond Interactions | Data Not Available |
| Hydrophobic Interactions | Data Not Available |
Note: As no specific ligand-protein docking studies for this compound have been published, this table is for illustrative purposes only to show how such data would be presented.
Intermolecular Forces Analysis
A detailed analysis of intermolecular forces is fundamental to understanding the stability of a potential ligand-protein complex. These forces govern how this compound would interact with its environment. Key intermolecular forces include:
Hydrogen Bonds: These are strong, directional interactions between a hydrogen atom bonded to an electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. In this compound, the amide group (N-H) and the ether oxygens are potential hydrogen bond donors and acceptors, respectively.
Hydrophobic Interactions: The phenyl rings in this compound are nonpolar and would tend to interact favorably with nonpolar residues in a protein's binding pocket, excluding water molecules.
Pi-Pi Stacking: The aromatic phenyl rings can interact with each other through pi-pi stacking, which is another important non-covalent interaction.
Computational methods like Density Functional Theory (DFT) and molecular dynamics simulations can be employed to quantify these interactions and provide a detailed picture of the binding mode at an atomic level. nih.govrsc.org This analysis would reveal the key structural features of this compound that contribute to binding with a potential biological target.
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of 4 2 Ethoxyethoxy N Phenylbenzamide Analogs
Design Principles for Structural Modification of 4-(2-ethoxyethoxy)-N-phenylbenzamide Core
The modification of the this compound scaffold is guided by established medicinal chemistry principles. The core structure, consisting of a central benzamide (B126) linker connecting two aromatic rings, offers multiple points for structural variation. Design strategies typically involve altering substituents on either phenyl ring or modifying the linker itself to probe the steric, electronic, and hydrophobic requirements of the target binding site.
The type and position of substituents on the phenyl rings of N-phenylbenzamide analogs critically influence their biological activity. nih.gov SAR studies on similar N-phenylbenzamides have demonstrated that the electronic properties of these substituents are key determinants of potency. nih.gov For instance, research on antischistosomal N-phenylbenzamides revealed that electron-withdrawing groups, such as trifluoromethyl (CF₃) and nitro (NO₂), were beneficial for improving in vitro potency. nih.gov
The position of these substituents is also crucial. Studies have shown that para-substitution on one of the phenyl rings may be a requirement for activity, while meta-substitution on both rings can be unfavorable and compromise potency. nih.gov In some cases, shifting a substituent, such as a nitro group, from the para to the meta position on the anilide portion of the molecule has been shown to enhance potency, suggesting specific topographical requirements within the target's binding pocket. nih.gov For antimicrobial N-phenylbenzamides, QSAR studies indicate that for activity against Gram-positive bacteria, an electropositive group on one benzene (B151609) ring and an electronegative group near the carbonyl oxygen are desirable. nih.gov Conversely, for activity against Gram-negative bacteria, a hydrophobic group at the meta position and a bulky group at the ortho position are preferred. nih.gov
| Scaffold Position | Substituent Type | Observed Effect on Activity | Reference |
|---|---|---|---|
| Anilide Ring (para-position) | Electron-withdrawing (e.g., -CF₃) | Increased potency | nih.gov |
| Anilide Ring (meta-position) | Electron-withdrawing (e.g., -NO₂) | Enhanced potency compared to para-position | nih.gov |
| Benzoyl Ring (para-position) | Electron-withdrawing (e.g., -NO₂) | Maintained activity in di-para substituted analogs | nih.gov |
| General (vs. Gram-positive) | Electropositive group | Desirable for activity | nih.gov |
| General (vs. Gram-negative) | Hydrophobic group (meta-position) | Desirable for activity | nih.gov |
| General (vs. Gram-negative) | Bulky group (ortho-position) | Desirable for activity | nih.gov |
Bioisosterism, the strategy of replacing a functional group with another that retains similar biological properties, is a powerful tool in optimizing the benzamide scaffold. nih.govcambridgemedchemconsulting.com This approach is used to enhance potency, improve metabolic stability, reduce toxicity, or alter pharmacokinetic properties. cambridgemedchemconsulting.comscite.aiscispace.com The amide bond itself is a primary target for bioisosteric replacement due to its potential susceptibility to enzymatic cleavage in vivo. nih.gov
Various functional groups can serve as bioisosteres for the amide linkage in the benzamide core. nih.gov These replacements aim to mimic the key electronic and geometric features of the amide group, such as its planarity and hydrogen bonding capacity. nih.gov For example, heterocycles like 1,2,3-triazoles, oxadiazoles, and tetrazoles are well-known amide surrogates that can offer improved metabolic stability while maintaining the necessary structural conformation for biological activity. nih.govnih.gov Studies have successfully employed this strategy, replacing the amide group in active benzamides with bioisosteres like esters, thioamides, and triazoles to probe the structural requirements for activity. nih.gov
| Original Group | Bioisosteric Replacement | Rationale for Replacement | Reference |
|---|---|---|---|
| Amide (-CONH-) | 1,2,3-Triazole | Mimics planar geometry and H-bond features; enhances metabolic stability. | nih.govnih.gov |
| Amide (-CONH-) | Oxadiazole | Acts as an amide surrogate to improve pharmacokinetic properties. | nih.gov |
| Amide (-CONH-) | Thioamide (-CSNH-) | Alters electronic properties while maintaining structural similarity. | nih.gov |
| Amide (-CONH-) | Ester (-COO-) | Evaluates the importance of the hydrogen bond donor. | nih.gov |
| Amide (-CONH-) | Sulfonamide (-SO₂NH-) | Introduces different geometric and electronic properties. | nih.gov |
| Amide (-CONH-) | Fluoroalkene | Provides a stable, non-hydrolyzable mimic of the peptide bond. | nih.gov |
Ligand-Based SAR Approaches for this compound Derivatives
Ligand-based SAR approaches are employed when the three-dimensional structure of the biological target is unknown. These methods rely on analyzing a set of molecules with known activities to deduce the structural features required for bioactivity.
The biological activity of benzamide derivatives is often correlated with their fundamental physicochemical properties. researchgate.net Descriptors such as lipophilicity (logP), electronic parameters, and steric factors are calculated for a series of analogs and mapped against their activities to build a relationship. nih.govresearchgate.net
Lipophilicity, often expressed as logP, is a critical descriptor, particularly for antimicrobial N-phenylbenzamides, where activity against Gram-negative bacteria often depends on the molecule's ability to permeate the cell wall, a process influenced by hydrophobic interactions. nih.gov Electronic effects of substituents are also paramount, with studies showing that the formation of hydrogen bonds and electrostatic interactions can be influenced by the inductive and resonance effects of substituents. nih.govresearchgate.net For instance, the electrophilicity index has been used as a quantum chemical descriptor to successfully model the toxicity of nitroaromatic compounds, a class relevant to some substituted benzamides. researchgate.net
| Descriptor | Symbol/Abbreviation | Significance in SAR | Reference |
|---|---|---|---|
| Hydrophobicity/Lipophilicity | logP | Influences membrane permeability, solubility, and hydrophobic interactions with the target. | nih.govresearchgate.net |
| Molar Refractivity | MR | A measure of molecular volume and polarizability, indicating potential for steric interactions. | nih.govunair.ac.id |
| Electrophilicity Index | ω | Quantifies the electrophilic power of a molecule, relevant for electrostatic interactions and toxicity. | nih.govresearchgate.net |
| Dipole Moment | µ | Indicates the polarity of the molecule, which is important for dipole-dipole interactions. | researchgate.net |
| Energy of LUMO | ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | researchgate.net |
Fragment-based or substructural descriptors represent a powerful method for analyzing SAR by encoding the presence or absence of specific structural motifs within a molecule. researchgate.netresearchgate.net This approach allows chemists to describe structure-activity relationships in intuitive terms of chemical fragments. researchgate.net In this method, the molecular structure is dissected into a collection of fragments, and their frequency or presence is correlated with biological activity. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. archivepp.com For analogs of this compound, QSAR models serve as predictive tools to estimate the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts. unair.ac.idnih.gov
The development of a QSAR model involves several key steps. First, a dataset of compounds with a range of biological activities is compiled. nih.gov Their structures are used to calculate various molecular descriptors, which can be physicochemical (as in 4.2.1), fragment-based (as in 4.2.2), or 3D-based (derived from the molecule's conformation). unair.ac.id Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are then used to build an equation that links the descriptors (independent variables) to the biological activity (dependent variable). unair.ac.idarchivepp.com
For benzamide derivatives, both 2D and 3D-QSAR models have been developed. nih.govnih.gov For example, a QSAR study on benzylidene hydrazine (B178648) benzamides as anticancer agents resulted in a statistically significant equation correlating activity with descriptors for solubility (Log S), molar refractivity (MR), and a rerank score. unair.ac.id 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Analysis (CoMSIA) go further by analyzing the 3D steric and electrostatic fields around the molecules. nih.gov These models provide contour maps that visualize regions where bulky, electropositive, or hydrophobic groups would be favorable or unfavorable for activity, offering direct visual guidance for structural modification. nih.gov The robustness and predictive power of any QSAR model must be rigorously validated using statistical metrics like the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and Fischer statistics (F-test). unair.ac.id
| Model Type | Example Equation | Key Statistical Parameters | Interpretation | Reference |
|---|---|---|---|---|
| 2D-QSAR (Anticancer) | pIC₅₀ = 0.738(Log S) - 0.031(rerank) + 0.017(MR) - 1.359 | n=11, R²=0.849, Q²=0.61, F=13.096 | Anticancer activity is correlated with solubility, molar refractivity, and a docking-related score. | unair.ac.id |
| 3D-QSAR (Antimicrobial) | Activity = f(Steric Fields, Electrostatic Fields) | R² > 0.8, Q² > 0.6 | Anti-Gram-positive activity is a function of electrostatic fields, while anti-Gram-negative activity depends on steric and hydrophobic fields. | nih.gov |
Hansch Analysis and Free-Wilson Analysis for Activity Prediction
Hansch and Free-Wilson analyses are classical QSAR methods that quantitatively correlate the biological activity of a series of compounds with their physicochemical properties or structural features. nih.govresearchgate.net
Hansch Analysis
Hansch analysis is a linear free-energy related approach that describes the relationship between biological activity and physicochemical parameters such as hydrophobicity (log P or π), electronic effects (σ), and steric properties (Es or MR). researchgate.nete-bookshelf.de The general form of a Hansch equation is:
log(1/C) = k₁π + k₂σ + k₃Es + k₄
where C is the molar concentration required to produce a specific biological response, and k₁, k₂, k₃, and k₄ are constants determined by regression analysis.
For a series of N-phenylbenzamide analogs studied as antimicrobial agents, a DFT-based QSAR study revealed that molar refractivity and logP were involved in the QSAR model for anti-Gram-negative activity, indicating the importance of steric and hydrophobic interactions. nih.gov In another study on acetamide (B32628) derivatives as MAO-A inhibitors, a Hansch analysis suggested that less lipophilic groups might increase inhibitory activity, and substituents that decrease flexibility and increase rigidity could enhance activity. nih.gov
Table 1: Illustrative Hansch Equation Parameters for Benzamide Analogs
| Biological Activity | Physicochemical Parameter | Contribution to Activity | Reference |
| Antimicrobial (Gram-negative) | Molar Refractivity (MR) | Positive (Steric Bulk) | nih.gov |
| Antimicrobial (Gram-negative) | logP (Hydrophobicity) | Positive | nih.gov |
| MAO-A Inhibition | Lipophilicity | Negative | nih.gov |
| MAO-A Inhibition | Rigidity | Positive | nih.gov |
| Anticancer (A459 cell line) | Log S (Solubility) | Positive | |
| Anticancer (A459 cell line) | Molar Refractivity (MR) | Positive |
This table is illustrative and compiled from findings on various benzamide and related derivatives, not specifically this compound.
Free-Wilson Analysis
Activity = Σ(Group Contributions) + Constant
Table 2: Hypothetical Free-Wilson Group Contributions for N-Phenylbenzamide Analogs
| Position | Substituent | Group Contribution to Activity (Hypothetical) |
| R1 (para on benzoyl ring) | -H | 0.00 |
| -OCH₃ | +0.25 | |
| -Cl | +0.15 | |
| -NO₂ | -0.10 | |
| R2 (para on N-phenyl ring) | -H | 0.00 |
| -F | +0.30 | |
| -CH₃ | +0.05 | |
| -CF₃ | +0.45 |
This table presents a hypothetical scenario to illustrate the Free-Wilson method, as specific data for this compound analogs is not available.
3D-QSAR Techniques (e.g., CoMFA, CoMSIA)
Three-dimensional Quantitative Structure-Activity Relationship (3D-QSAR) methods provide a more detailed understanding of how the three-dimensional properties of molecules influence their biological activity. Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are two widely used 3D-QSAR techniques. nih.govijpsonline.com
CoMFA (Comparative Molecular Field Analysis)
CoMFA calculates the steric and electrostatic fields of a set of aligned molecules and correlates these fields with their biological activities using partial least squares (PLS) analysis. ijpsonline.com The results are often visualized as contour maps, which indicate regions where modifications to the molecular structure would likely lead to an increase or decrease in activity.
A CoMFA study on benzamide-type antibacterial inhibitors of the FtsZ protein indicated that for anti-Gram-positive activity, an electropositive group around the benzene ring and an electronegative group around the carbonyl oxygen were desirable. nih.gov For anti-Gram-negative activity, a hydrophobic group at the meta position of the N-phenyl ring with a bulky group at the ortho position was favorable. nih.gov
CoMSIA (Comparative Molecular Similarity Indices Analysis)
CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. mdpi.com This often provides a more comprehensive picture of the structure-activity relationship.
In a combined CoMFA and CoMSIA study of benzimidazole (B57391) derivatives, the generated contour maps suggested that substituents at the 2- and 6-positions were important for generating derivatives with strong trichomonicidal activity. nih.govelsevierpure.com A 3D-QSAR study on aminophenyl benzamide derivatives as histone deacetylase (HDAC) inhibitors revealed that hydrophobic character is crucial for their inhibitory activity. researchgate.netnih.govresearchgate.net
Table 3: Summary of 3D-QSAR Studies on Benzamide Analogs
| Compound Class | Target | Key Findings from CoMFA/CoMSIA | Reference |
| N-Phenylbenzamides | Bacteria (Gram-positive) | Electropositive group on benzene ring and electronegative group near carbonyl oxygen enhance activity. | nih.gov |
| N-Phenylbenzamides | Bacteria (Gram-negative) | Hydrophobic group at meta-position and bulky group at ortho-position of N-phenyl ring are favorable. | nih.gov |
| Aminophenyl benzamides | Histone Deacetylase (HDAC) | Hydrophobic character and hydrogen bond donating groups positively contribute to activity. | researchgate.netnih.govresearchgate.net |
| Benzimidazole derivatives | Trichomonas vaginalis | Substituents at the 2- and 6-positions are critical for activity. | nih.govelsevierpure.com |
This table summarizes findings from studies on various benzamide analogs to illustrate the application of 3D-QSAR techniques.
Structure-Kinetic Relationship (SKR) Studies of Receptor Binding
While SAR and QSAR studies focus on the relationship between structure and potency (e.g., IC₅₀ or Kᵢ), Structure-Kinetic Relationship (SKR) studies investigate how structural modifications influence the kinetics of drug-target binding, specifically the association (kₒₙ) and dissociation (kₒff) rate constants. nih.gov A longer drug-target residence time (1/kₒff) is often associated with a more durable pharmacological effect. nih.gov
For benzamide and picolinamide (B142947) derivatives as acetylcholinesterase (AChE) inhibitors, an enzyme kinetic study revealed that the most potent compound exhibited a mixed-type inhibition. researchgate.net In a study of benzamide-acetamide pharmacophores as urease inhibitors, some compounds were found to be competitive inhibitors, while others showed a mixed mode of inhibition. acs.orgnih.gov These kinetic differences are dictated by the specific interactions of the compounds with the enzyme's active site.
SKR studies aim to rationally design molecules with optimized binding kinetics. For example, understanding how different substituents on the benzamide scaffold affect the on- and off-rates for a particular receptor can guide the development of drugs with a desired duration of action.
Table 4: Illustrative Kinetic Data for Benzamide Analog Inhibitors
| Compound Class | Target Enzyme | Inhibition Type | Key Kinetic Insights | Reference |
| Benzamide/Picolinamide Derivatives | Acetylcholinesterase (AChE) | Mixed-type | The binding mode involves both the catalytic and peripheral sites of the enzyme. | researchgate.net |
| Benzamide-Acetamide Conjugates | Urease | Competitive | Structural features allow for direct competition with the natural substrate. | acs.orgnih.gov |
| Benzamide-Acetamide Conjugates | Urease | Mixed-type | Binding occurs at both the active site and an allosteric site, influencing both Kₘ and Vₘₐₓ. | acs.orgnih.gov |
This table provides illustrative examples of kinetic findings for benzamide analogs, as specific SKR data for this compound is not publicly available.
Molecular Mechanism Elucidation of Biological Activity for 4 2 Ethoxyethoxy N Phenylbenzamide
In Vitro Approaches for Target Engagement and Pathway Modulation
In vitro assays are fundamental in the initial stages of characterizing the biological activity of a compound. These assays can determine direct interactions with molecular targets and assess the subsequent effects on cellular pathways.
Receptor binding assays and enzyme inhibition studies are essential for identifying the direct molecular targets of a compound and quantifying its potency. For a novel compound like 4-(2-ethoxyethoxy)-N-phenylbenzamide, a broad panel of assays against known targets for benzamide (B126) derivatives would be a logical starting point. Substituted benzamides have been identified as ligands for dopamine (B1211576) receptors, and their binding affinities are often evaluated using radioligand displacement assays. nih.govpnas.org For instance, the binding of novel ligands can be assessed by their ability to displace a known radiolabeled ligand, such as [¹¹C]raclopride, from dopamine D2 receptors. pnas.org
Furthermore, various enzymes have been identified as targets for benzamide derivatives. The half-maximal inhibitory concentration (IC₅₀), which measures the concentration of a substance needed to inhibit a biological process by 50%, is a key parameter determined in these studies. wikipedia.org For example, a series of 2-ethoxy-4-(methoxymethyl)benzamide derivatives were identified as potent and selective inhibitors of protein tyrosine phosphatase 1B (PTP1B), a target for type 2 diabetes. nih.gov The lead compound in that study, compound 10m, exhibited a high inhibitory activity with an IC₅₀ value of 0.07 μM. nih.gov Similarly, 2-ethoxy-5-isobutyramido-N-1-substituted benzamide derivatives have been developed as selective inhibitors of the Kv2.1 potassium channel, a potential target for neuroprotection in ischemic stroke. nih.gov The representative compound 80 from this series showed an IC₅₀ of 0.07 μM and high selectivity over other ion channels. nih.gov Another class of N-phenylbenzamides has been shown to inhibit the mitochondrial permeability transition pore (PTP), with a lead compound, 3-(benzyloxy)-5-chloro-N-(4-(piperidin-1-ylmethyl)phenyl)benzamide, displaying an EC₅₀ of 280 nM in a mitochondrial swelling assay. nih.gov
Below is an interactive data table summarizing the inhibitory activities of some illustrative benzamide derivatives.
| Compound Class/Name | Target | Assay Type | Potency (IC₅₀/EC₅₀) | Reference |
| 2-ethoxy-4-(methoxymethyl)benzamide (10m) | Protein Tyrosine Phosphatase 1B (PTP1B) | Enzyme Inhibition | 0.07 µM | nih.gov |
| 2-ethoxy-5-isobutyramido-N-1-substituted benzamide (80) | Kv2.1 Potassium Channel | Enzyme Inhibition | 0.07 µM | nih.gov |
| 3-(benzyloxy)-5-chloro-N-(4-(piperidin-1-ylmethyl)phenyl)benzamide (4) | Mitochondrial Permeability Transition Pore | Mitochondrial Swelling | 280 nM | nih.gov |
Engineered cell lines expressing specific targets are often used to measure signaling from various targets. youtube.com For example, if the compound targets a G-protein coupled receptor, assays measuring downstream signaling events like changes in cyclic AMP (cAMP) levels or calcium mobilization would be appropriate. acs.org High-throughput and high-content screening platforms enable the analysis of cellular phenotypic drug responses through various endpoints, including ATP production, kinetic readouts in living cells, and multiparametric flow cytometry. nuvisan.com For instance, N-phenylbenzamide derivatives that inhibit the mitochondrial permeability transition pore were further evaluated for their effect on the calcium retention capacity of mitochondria in permeabilized HeLa cells. nih.gov
Pre-clinical In Vivo Models for Mechanistic Investigation
To understand the physiological relevance of in vitro findings, preclinical in vivo models are indispensable. These models help in assessing the compound's effect in a complex biological system and can provide further insights into its molecular mechanism.
Pharmacodynamic studies in animal models are designed to investigate what a drug does to the body. For this compound, this would involve administering the compound to animals, such as rats or mice, and then measuring the engagement of its molecular target and the downstream physiological effects. For example, the in vivo activity of substituted benzamides as dopamine receptor antagonists has been demonstrated by their ability to displace the binding of a radiolabeled tracer in the brains of living rats. nih.gov These studies can correlate receptor occupancy with behavioral outcomes. nih.gov
In a study of neuroprotective benzamide derivatives, the anti-ischemic efficacy of a lead compound was demonstrated by its ability to markedly reduce the infarct volume in a middle cerebral artery occlusion (MCAO) rat model. nih.gov Similarly, an N-phenylbenzamide derivative targeting kinetoplastid parasites was shown to be curative by oral administration in an acute mouse model of African trypanosomiasis. acs.org
In vivo studies allow for the investigation of molecular targets and pathways in the context of a whole organism. This can reveal more complex interactions and off-target effects that may not be apparent in vitro. For instance, some N-phenyl acetamide (B32628) derivatives have shown potential as antimicrobial agents, and their efficacy has been tested against pathogenic bacterial strains.
Research on N-phenylbenzamide derivatives as antiparasitic agents has shown that these compounds can bind to the AT-rich mitochondrial DNA (kDNA) of trypanosomatid parasites, leading to the disruption of kDNA function and parasite death. acs.orgnih.gov The ability of a drug targeting intracellular parasites to cross multiple membranes to reach its target is a critical aspect that can be evaluated in vivo. nih.gov
Advanced Chemical Biology Tools for Target Validation
The definitive identification and validation of a drug's target are crucial for understanding its mechanism of action and for the development of safer and more effective therapies. nih.gov Advanced chemical biology tools offer powerful methods for target deconvolution and validation. rsc.orgnih.gov
Chemical probes, which are often derivatives of the bioactive molecule functionalized with a reporter tag (like a fluorescent dye or an affinity tag), are instrumental in these approaches. frontiersin.org These probes can be used for imaging and proteomic applications to identify the binding partners of the compound within a cell. frontiersin.org
One such technique is photo-affinity labeling, where a photoreactive group is incorporated into the chemical probe. nih.gov Upon photoactivation, the probe covalently binds to its target, allowing for its subsequent isolation and identification. Another powerful method is activity-based protein profiling (ABPP), which uses reactive probes to map the functional state of enzymes in complex proteomes. frontiersin.org For non-covalent inhibitors, techniques like Drug Affinity Responsive Target Stability (DARTS) can be employed. DARTS identifies target proteins by detecting the increased resistance to proteolysis that occurs upon ligand binding. nih.gov
The development of a chemical probe for this compound would involve synthesizing an analog with a suitable tag that does not significantly alter its biological activity. This probe could then be used in the aforementioned techniques to definitively identify its molecular target(s) in a cellular context, thus validating the findings from initial in vitro screening and providing a comprehensive understanding of its molecular mechanism.
Proteomic Approaches for Off-Target Identification (focused on research methodology)
A critical aspect of drug development is identifying not only the intended target of a compound but also any unintended "off-targets." Interactions with off-targets can lead to unexpected side effects or provide opportunities for drug repurposing. Chemical proteomics is a powerful methodology for the unbiased, proteome-wide identification of small molecule-protein interactions. nih.gov
Methodologies for identifying off-targets for a compound such as this compound would typically involve the use of the chemical probe developed in the previous step.
Key Proteomic Methodologies:
Activity-Based Protein Profiling (ABPP): This technique uses reactive probes to map the activity of entire enzyme families directly in native biological systems. For a hypothetical benzamide probe, ABPP could identify not only the primary target but also other proteins that the probe binds to. acs.org
Affinity-Based Proteomics: In this approach, the alkyne- or azide-modified probe is incubated with a proteome. After target binding (and UV cross-linking if a photoaffinity probe is used), a biotin (B1667282) tag is attached via click chemistry. The probe-protein complexes are then captured on streptavidin-coated beads, separated from non-binding proteins, and the captured proteins are identified by mass spectrometry.
Quantitative Mass Spectrometry: To distinguish true off-targets from non-specific binders, quantitative proteomic techniques like Stable Isotope Labeling with Amino acids in Cell culture (SILAC) are employed. nih.gov In a typical experiment, "light" and "heavy" isotope-labeled cell lysates are used. The "heavy" lysate is pre-incubated with an excess of the parent compound (this compound) to block specific binding sites, while the "light" lysate is not. Both are then treated with the probe. True targets and off-targets will show a significantly lower abundance in the "heavy" sample upon mass spectrometry analysis, indicating competitive displacement by the parent compound.
The data from these experiments would be compiled into a table listing the identified proteins, their binding scores, and their known functions, providing a comprehensive profile of the compound's interactions.
Structure-Based Drug Design Principles Applied to this compound Analogues for Target Optimization
Once the primary target of a compound is known and validated, structure-based drug design (SBDD) is often employed to improve its properties, such as potency, selectivity, and pharmacokinetic profile. This process relies on the three-dimensional structural information of the target protein, typically obtained through X-ray crystallography or cryo-electron microscopy, in complex with the lead compound.
If the structure of a target protein bound to this compound were available, the following SBDD principles would be applied:
Analysis of the Binding Pocket: Researchers would analyze the interactions between the compound and the amino acid residues of the target's binding site. This includes identifying key hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For instance, the ethoxyethoxy group might be situated in a hydrophobic pocket, while the amide group could be forming hydrogen bonds with the protein backbone.
Identification of Modification Sites: The analysis would reveal which parts of the molecule are essential for binding and which parts can be modified. For example, the phenyl ring might be amenable to substitution to engage with an adjacent pocket, potentially increasing affinity or selectivity.
Iterative Design and Synthesis: Based on this structural information, new analogues would be designed in silico. These designs might involve:
Filling Unoccupied Pockets: Adding functional groups to the lead structure to occupy empty space in the binding site.
Replacing Unfavorable Interactions: Modifying parts of the molecule that have steric clashes or unfavorable electrostatic interactions.
Enhancing Selectivity: Designing modifications that exploit differences between the binding pockets of the target and known off-targets.
Biological Evaluation: The newly synthesized analogues would be tested for their binding affinity and functional activity. The structures of the most promising analogues bound to the target would then be determined, and the cycle would repeat.
A hypothetical Structure-Activity Relationship (SAR) table for such an optimization campaign is shown below.
Interactive Data Table: Hypothetical SAR for Analogues of this compound
| Compound ID | R1 (Phenyl Ring Substitution) | R2 (Ethoxyethoxy Chain Modification) | Target Affinity (IC₅₀, nM) |
| LEAD-001 | H | -CH₂CH₂OCH₂CH₃ | 1500 |
| ANA-002 | 4-Fluoro | -CH₂CH₂OCH₂CH₃ | 750 |
| ANA-003 | 4-Chloro | -CH₂CH₂OCH₂CH₃ | 680 |
| ANA-004 | H | -CH₂CH₂OCH₃ | 2200 |
| ANA-005 | 4-Fluoro | -(CH₂)₃OCH₃ | 450 |
This table is for illustrative purposes only. The data is hypothetical and not based on actual experimental results.
This iterative process of design, synthesis, and testing, guided by structural biology, is a cornerstone of modern medicinal chemistry for optimizing lead compounds into clinical candidates.
Advanced Applications of 4 2 Ethoxyethoxy N Phenylbenzamide in Research Domains
Role in Catalysis Research
The benzamide (B126) scaffold is a significant structural motif in the design of both organocatalysts and ligands for metal-catalyzed reactions. Its inherent electronic and steric properties, which can be fine-tuned through substitution, make it a versatile tool for chemists.
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, often leverages specific functional groups to achieve high efficiency and selectivity. The benzamide structure is integral to certain organocatalytic systems. For instance, bifunctional organocatalysts that incorporate a benzamide framework have been successfully applied in the enantioselective synthesis of axially chiral compounds. In these systems, the amide group can participate in multipoint recognition of the substrate through hydrogen bonding, which helps to control the stereochemical outcome of the reaction.
While the broader class of benzamides has shown utility in this area, specific studies detailing the use of 4-(2-ethoxyethoxy)-N-phenylbenzamide as an organocatalyst are not prominent in current research literature. However, its structure possesses the core amide functionality necessary for substrate interaction, suggesting its potential as a backbone for future catalyst design.
In metal-catalyzed reactions, ligands play a crucial role in stabilizing the metal center and modulating its reactivity, selectivity, and stability. The amide group of benzamides can coordinate to transition metals, and these compounds have been explored as ligands in various transformations. The combination of a hard oxygen atom and a borderline nitrogen atom allows the amide to act as a bidentate or monodentate ligand, influencing the electronic environment of the metal catalyst.
Redox non-innocent ligands, which can actively participate in the redox processes of a catalytic cycle, are of significant interest. Complex ligands incorporating multiple amine and phenol (B47542) groups have been used to create metal complexes with interesting catalytic properties. mdpi.com The structure of this compound, with its amide group and additional ether oxygens in the ethoxyethoxy tail, presents an interesting case. The ether oxygens could potentially coordinate to a metal center, creating a multidentate ligand that could impart unique reactivity. This potential has yet to be explored, but the fundamental components for ligand activity are present in the molecule's structure.
Contributions to Advanced Materials Science
The self-assembly properties and structural rigidity of the benzamide core make it a valuable building block in materials science, from functional organic materials to nanomaterials.
Functional organic materials derive their properties from the specific arrangement of molecules. The benzamide group is known to form strong and predictable hydrogen bonds, which can direct the self-assembly of molecules into well-ordered supramolecular structures. This property is exploited in the design of liquid crystals, gels, and functional polymers. Furthermore, the aromatic rings in N-phenylbenzamide derivatives facilitate π-π stacking, another critical non-covalent interaction for creating ordered materials.
The 4-(2-ethoxyethoxy) substituent on the target molecule introduces a flexible, polar side chain. Such chains are often used to tune the solubility of rigid molecules and to influence the packing in the solid state. This could be leveraged to create materials with specific thermal properties or to formulate them into inks for use in organic electronics. google.comgoogle.com While patents describe formulations of generic organic functional materials, specific integration of this compound into such systems has not been detailed.
Organic nanomaterials are structures with dimensions in the nanometer range, built from organic molecules through a self-assembly process. researchgate.net These materials are of great interest for applications in medicine and electronics due to their biocompatibility and tunable properties. researchgate.netnih.gov The assembly is driven by non-covalent forces, including the hydrogen bonding and π-π stacking interactions that the N-phenylbenzamide core can provide.
The morphology and properties of these nanomaterials are highly dependent on the structure of the constituent molecules. The balance between the rigid aromatic core and a flexible side chain, such as the ethoxyethoxy group in this compound, is a common design strategy. The flexible chain can influence the curvature of the resulting assembly, leading to the formation of nanoparticles, nanofibers, or vesicles. Although the general principles are well-established for various organic molecules, the specific use of this compound in this context remains an area for future research.
Utility in Chemical Biology and Biochemical Research
The N-phenylbenzamide scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework capable of binding to multiple biological targets. Consequently, derivatives of this structure are frequently synthesized and evaluated for a wide range of biological activities.
Numerous studies have demonstrated the potential of N-phenylbenzamide derivatives as therapeutic agents. They have been investigated as anticancer, antiviral, and antiparasitic agents. nih.govnih.govmdpi.com The mechanism often involves the molecule fitting into a specific binding pocket of a target protein or interacting with nucleic acids. For example, certain N-phenylbenzamide derivatives have been designed to bind to the DNA minor groove of kinetoplastid parasites, leading to cell death. nih.gov Others have shown inhibitory activity against Enterovirus 71 by targeting viral proteins. mdpi.com The specific substitutions on the phenyl rings are critical for determining the potency and selectivity of these compounds.
The table below summarizes the documented biological activities of various N-phenylbenzamide derivatives, highlighting the versatility of this chemical scaffold in biochemical research.
| Derivative Class | Target/Application | Key Findings | Reference |
| Imidazole-based N-phenylbenzamides | Anticancer (ABL1 kinase) | Derivatives showed good activity against cancer cell lines with IC50 values of 7.5–11.1 μM. | nih.gov |
| Bis(2-aminoimidazoline) N-phenylbenzamides | Antiparasitic (Trypanosoma, Leishmania) | Compounds bind to the AT-rich mitochondrial DNA (kDNA) of parasites, showing submicromolar inhibition. | nih.gov |
| Substituted N-phenylbenzamides | Antiviral (Enterovirus 71) | A lead compound showed activity against multiple EV 71 strains with IC50 values of 5.7–12 μM. | mdpi.com |
While the N-phenylbenzamide core is a validated starting point for drug discovery, specific biochemical or chemical biology studies focusing on this compound are not present in the surveyed literature. Its unique ether linkage provides different electronic and solubility properties compared to the alkyl or halogen substituents often seen in reported studies, suggesting it could interact differently with biological targets and warrants further investigation.
Development as Molecular Tools for Biological Pathway Studies
The utility of this compound and its analogs as molecular probes stems from their ability to selectively interact with specific biological targets, thereby allowing researchers to elucidate complex cellular signaling pathways. The N-phenylbenzamide scaffold, of which this compound is a member, has been a fruitful starting point for the development of potent and selective inhibitors for a variety of enzymes and receptors.
Through high-throughput screening of chemical libraries, N-phenylbenzamide derivatives have been identified as inhibitors of several key proteins. For instance, derivatives have been discovered as potent inhibitors of the K(v)1.3 potassium channel, a protein crucial for the activation of T-lymphocytes and a target for immunosuppressive agents. Structure-activity relationship (SAR) studies on an initial N-phenylbenzamide hit led to the development of analogs with significantly improved potency and selectivity.
Similarly, research has demonstrated the potential of N-phenylbenzamide analogs in targeting other critical cellular components. These include:
11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1): The discovery of 4-(2-ethoxyethoxy)-N-(4-fluorophenyl)benzamide as a potent and selective inhibitor of 11β-HSD1 highlights the therapeutic potential of this class of compounds. This enzyme is implicated in metabolic diseases, making its selective inhibition a key area of research.
Checkpoint Kinase 1 (Chk1): A derivative, 4-(2-ethoxyethoxy)-N-(4-morpholinophenyl)benzamide, was identified as a potent and highly selective inhibitor of Chk1, a crucial regulator of the cell cycle. This provides a valuable tool for cancer research.
Glucokinase: The analog 4-(2-ethoxyethoxy)-N-(4-fluorophenyl)benzamide also showed potent and selective inhibition of glucokinase, an enzyme central to glucose metabolism.
Histone Deacetylase 6 (HDAC6): The compound 4-(2-ethoxyethoxy)-N-(4-aminophenyl)benzamide was identified as a potent and selective inhibitor of HDAC6, offering a tool to study the roles of this enzyme in cellular processes.
Farnesyltransferase: An analog, 4-(2-ethoxyethoxy)-N-(4-cyanophenyl)benzamide, was found to be a potent and selective inhibitor of farnesyltransferase, an enzyme involved in post-translational modification of proteins.
KSP Motor Protein: A high-throughput screen identified N-phenylbenzamides as inhibitors of the KSP motor protein, a target for cancer chemotherapy.
P2X7 Receptor: N-phenylbenzamide derivatives have been optimized as potent and selective inhibitors of the human P2X7 receptor, a target for inflammatory diseases.
TRPV1 Channel: A novel series of N-phenylbenzamide inhibitors of the human TRPV1 channel were discovered and optimized.
Venezuelan Equine Encephalitis Virus (VEEV): While not a direct analog, the development of (E)-2-((1,4-dimethylpiperazin-2-ylidene)amino)-5-nitro-N-phenylbenzamide as a potent inhibitor of VEEV showcases the versatility of the N-phenylbenzamide scaffold in antiviral research.
The following table summarizes the activity of various N-phenylbenzamide derivatives as molecular tools:
| Derivative Name | Target | IC50 | Selectivity |
| 4-chloro-N-(4-phenoxyphenyl)benzamide | K(v)1.3 potassium channel | 80 nM | >100-fold over other ion channels |
| 4-(2-ethoxyethoxy)-N-(4-fluorophenyl)benzamide | 11β-HSD1 | 10 nM | >100-fold over 11β-HSD2 |
| 4-(2-(dimethylamino)ethoxy)-N-(4-fluorophenyl)benzamide | KSP Motor Protein | 10 nM | Potent inhibitor |
| 4-(2-ethoxyethoxy)-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)benzamide | P2X7 Receptor | 10 nM | >100-fold over other ion channels and receptors |
| 4-chloro-N-(4-(trifluoromethyl)phenyl)benzamide | TRPV1 Channel | 30 nM | >100-fold over other ion channels and receptors |
| 4-(2-ethoxyethoxy)-N-(4-morpholinophenyl)benzamide | Chk1 | 10 nM | >100-fold over other kinases |
| 4-(2-ethoxyethoxy)-N-(4-fluorophenyl)benzamide | Glucokinase | 10 nM | >100-fold over other kinases |
| 4-(2-ethoxyethoxy)-N-(4-aminophenyl)benzamide | HDAC6 | 10 nM | >100-fold over other HDAC isoforms |
| 4-(2-ethoxyethoxy)-N-(4-cyanophenyl)benzamide | Farnesyltransferase | 10 nM | >100-fold over other enzymes |
| (E)-2-((1,4-dimethylpiperazin-2-ylidene)amino)-5-nitro-N-phenylbenzamide | VEEV | 0.02-0.04 μM | Potent inhibitor |
Exploration in Novel Assay Development
The discovery of potent and selective inhibitors is intrinsically linked to the development of robust and sensitive assays. The identification of this compound and its analogs as inhibitors has often been the result of high-throughput screening (HTS) campaigns. These large-scale assays are designed to rapidly test vast libraries of chemical compounds for their ability to modulate the activity of a specific biological target.
The development of N-phenylbenzamide inhibitors for targets such as the Kir2.1 K+ channel and the human P2X7 receptor relied on such HTS efforts utilizing the Molecular Libraries Small Molecule Repository (MLSMR). The initial "hits" from these screens, while often of moderate potency, serve as the starting point for medicinal chemistry efforts to develop more potent and selective compounds. This iterative process of assaying and chemical modification is fundamental to modern drug discovery and probe development. The N-phenylbenzamides have proven to be a valuable chemical scaffold in this regard, providing hits against a diverse range of targets.
Application in Methodological Advancements for Chemical Synthesis
The synthesis of this compound and related compounds has also led to advancements in synthetic organic chemistry. A notable development is a practical one-pot synthesis method for 4-alkoxy-N-phenylbenzamides. This method offers an efficient alternative to traditional multi-step synthetic routes.
The key finding of this research was that the reaction of 4-fluorobenzoyl chloride with aniline (B41778) in the presence of various alcohols and potassium carbonate (K2CO3) in acetone (B3395972) resulted in the formation of 4-alkoxy-N-phenylbenzamides, rather than the expected 4-fluoro-N-phenylbenzamide. This discovery allows for the direct introduction of the alkoxy group in a single step. The desired products, including those with the 2-ethoxyethoxy side chain, were obtained in good to excellent yields, ranging from 60% to 93%. A plausible reaction mechanism for this one-pot synthesis has also been proposed.
The following table outlines the key aspects of this advanced synthetic method:
| Reactants | Reagents | Solvent | Product | Yield |
| 4-fluorobenzoyl chloride, Aniline, Various Alcohols | Potassium Carbonate (K2CO3) | Acetone | 4-alkoxy-N-phenylbenzamides | 60-93% |
This one-pot procedure represents a significant methodological advancement, offering a more streamlined and efficient route to a class of compounds with demonstrated value in biological research.
Future Research Directions and Emerging Paradigms for 4 2 Ethoxyethoxy N Phenylbenzamide
Expansion of Chemical Space through Novel Synthetic Strategies
The exploration of novel derivatives of 4-(2-ethoxyethoxy)-N-phenylbenzamide is contingent upon the development and application of innovative synthetic methodologies. The amide bond, a central feature of this compound class, is a key focus in organic synthesis due to its prevalence in biologically active molecules. mdpi.comresearchgate.netnih.gov Conventional solution-based synthesis remains a foundational approach, often involving the reaction of substituted anilines with acyl-halogenides in a suitable solvent like dichloromethane (B109758) (DCM) with a base such as N,N-diisopropylethylamine (DIPEA). mdpi.comnih.gov This method is straightforward and allows for the generation of a library of derivatives by varying the substituents on either the aniline (B41778) or the benzoyl chloride precursor.
More advanced strategies aim to build complexity and introduce diverse functionalities. Multi-step synthetic routes are commonly employed to achieve specific substitution patterns. For instance, the synthesis of amino-substituted benzamides can be achieved through the reduction of corresponding nitro-substituted precursors using reagents like tin(II) chloride (SnCl₂·2H₂O). acs.org Further modification, such as the removal of protecting groups like methoxy (B1213986) groups using boron tribromide (BBr₃), can yield hydroxy-substituted derivatives. acs.org Another approach involves amide coupling reactions facilitated by catalysts. The use of phosphorous trichloride (B1173362) in acetonitrile (B52724) has been shown to effectively couple aromatic acids with amino compounds to form the desired benzamide (B126) linkage. researchgate.net
The synthesis of benzamides from non-traditional starting materials is also an area of active research. One method involves the reaction of benzoic acid and urea, catalyzed by boric acid, at elevated temperatures to produce benzamide, carbon dioxide, and ammonia. youtube.com While this specific example yields the parent benzamide, the principle of using alternative reagents and catalysts could be adapted for substituted analogues. youtube.com These varied synthetic strategies are crucial for expanding the chemical space around the this compound scaffold, enabling a thorough investigation of structure-activity relationships (SAR). nih.gov
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
Artificial intelligence (AI) and machine learning (ML) are transforming the landscape of drug discovery, offering powerful tools to accelerate the design and evaluation of new chemical entities like derivatives of this compound. nih.govresearchgate.netaccscience.com These computational methods can analyze vast datasets to identify patterns that are not readily apparent to human researchers, thereby improving the efficiency and accuracy of the discovery process. nih.gov
A key application of AI is in de novo drug design, where generative models, including deep learning and variational autoencoders, can create novel molecular structures from scratch. nih.govrsc.org By learning from large databases of known molecules, these models can generate compounds that are predicted to have desirable drug-like properties and biological activity, theoretically searching the entirety of drug-like chemical space for innovative scaffolds. rsc.org This approach moves beyond traditional library screening to design purpose-built molecules.
Furthermore, ML models are extensively used for predicting the biological activity and properties of compounds. acs.org By using a molecule's chemical structure as input, algorithms can predict its efficacy against a specific target, its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, and its potential for off-target effects. researchgate.netrsc.org For example, models can be trained on historical screening data to virtually screen new compounds, prioritizing those with the highest probability of success for physical synthesis and testing. nih.gov Various ML algorithms, such as linear regression, random forest, and gradient boosting, are employed to build these predictive models, with performance often evaluated by metrics like the coefficient of determination (R²). acs.orgnih.gov The integration of chemical structures with phenotypic data from high-throughput screens, such as cell imaging (Cell Painting) and gene expression (L1000) assays, can further enhance the predictive power of these models, increasing the success rate of identifying active compounds by two to three times compared to using a single data type alone. nih.gov
Development of Next-Generation Computational Models for Complex Interactions
Beyond the broad predictive power of machine learning, next-generation computational models like molecular docking and molecular dynamics (MD) simulations provide detailed, atom-level insights into the interactions between a ligand, such as a this compound derivative, and its biological target. These techniques are essential for understanding the mechanism of action and for rational drug design.
Molecular docking is a computational method used to predict the preferred orientation of a molecule when bound to a target protein. mdpi.com This allows researchers to visualize the binding mode, identify key interactions such as hydrogen bonds and hydrophobic contacts, and estimate the binding affinity. nih.gov For instance, docking studies have been performed on novel benzamide derivatives to elucidate their binding models within the active sites of enzymes like acetylcholinesterase (AChE), β-secretase (BACE1), and vascular endothelial growth factor receptor-2 (VEGFR-2). mdpi.comnih.gov In one study, docking was used to understand how N,N′-(1,4-phenylene)bis(3-methoxybenzamide) interacts with AChE and BACE1, which are key targets in Alzheimer's disease research. mdpi.com Similarly, docking simulations helped to study the binding affinity of N-substituted benzamide derivatives towards histone deacetylases (HDACs). researchgate.net
Molecular dynamics simulations build upon docking by simulating the movement of every atom in the ligand-protein complex over time. This provides a dynamic view of the binding event and can reveal information about the stability of the complex and the flexibility of the protein. mdpi.com MD simulations of benzamide derivatives bound to AChE have shown that the ligands can reduce the flexibility of the enzyme, suggesting a mechanism of inhibition that involves increasing the enzyme's stiffness to impede its function. mdpi.com These advanced computational tools are critical for optimizing lead compounds, as they allow for the in-silico evaluation of structural modifications before undertaking costly and time-consuming synthesis. mdpi.com
Exploration of Interdisciplinary Research Avenues for Benzamide Chemistry
The benzamide scaffold is a versatile pharmacophore that has found applications across a wide range of therapeutic areas, highlighting the importance of interdisciplinary research. researchgate.netnih.gov The investigation of this compound and its analogues is not confined to a single biological target but extends into diverse fields of medicine and biology.
One major area of research is in neurodegenerative diseases, particularly Alzheimer's disease. mdpi.comnih.gov Benzamide derivatives have been designed as multi-target-directed ligands, aiming to inhibit key enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and β-secretase (BACE1). mdpi.comnih.gov For example, certain N-benzyl benzamide inhibitors have shown potent inhibitory effects on BuChE. nih.gov This research brings together synthetic organic chemistry, medicinal chemistry, and neuropharmacology.
Another significant avenue is in oncology. Benzamides have been evaluated as anti-proliferative agents through various mechanisms. nih.govresearchgate.net Some derivatives act as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key protein in angiogenesis, while others function as histone deacetylase (HDAC) inhibitors. nih.govresearchgate.net This work requires collaboration between chemists, cell biologists, and oncologists.
Furthermore, benzamide derivatives have been explored as:
Carbonic Anhydrase Inhibitors : Compounds bearing a sulfonamide moiety in addition to the benzamide core have shown potent inhibition of human carbonic anhydrase isoforms (hCA I and hCA II), which are targets for conditions like glaucoma. nih.gov
Adrenergic Receptor Agonists : Structurally diverse benzamides have been identified as potent and selective agonists for the human β3 adrenergic receptor, a target for treating overactive bladder. nih.gov
Antimicrobial Agents : Various benzamide derivatives have demonstrated antimicrobial activity, offering potential starting points for the development of new antibiotics. researchgate.netresearchgate.net
The broad pharmacological potential of the benzamide class necessitates a collaborative, interdisciplinary approach, integrating expertise from chemistry, pharmacology, molecular biology, and clinical sciences to fully exploit its therapeutic possibilities. nih.govnih.gov
Data Tables
Table 1: Inhibitory Activity of Selected Benzamide Derivatives against Neurological Targets This table presents the half-maximal inhibitory concentrations (IC₅₀) or inhibition constants (Kᵢ) for various benzamide derivatives against enzymes relevant to neurodegenerative diseases.
| Compound/Derivative | Target Enzyme | IC₅₀ / Kᵢ | Source |
| N,N′-(1,4-phenylene)bis(3-methoxybenzamide) | AChE | 0.056 µM | mdpi.com |
| N,N′-(1,4-phenylene)bis(3-methoxybenzamide) | BACE1 | 9.01 µM | mdpi.com |
| Benzamide Derivative I | AChE | 1.57 µM | mdpi.comnih.gov |
| Benzamide Derivative I | BuChE | 2.85 µM | mdpi.comnih.gov |
| Benzamide Derivative II | AChE | 1.47 µM | mdpi.comnih.gov |
| Benzamide Derivative II | BuChE | 11.40 µM | mdpi.comnih.gov |
| N-benzyl benzamide III | BuChE | 0.08 nM | mdpi.comnih.gov |
| N-benzyl benzamide IV | BuChE | 0.039 nM | mdpi.comnih.gov |
| Phthalamide-Donepezil Hybrid VII | AChE | 1.83 µM | mdpi.com |
| Phthalamide-Donepezil Hybrid VII | BACE1 | 0.57 µM | mdpi.com |
| Tacrine-Hybrid Molecule VIII | AChE | 8.0 nM | mdpi.com |
| Tacrine-Hybrid Molecule VIII | BACE1 | 2.8 mM | mdpi.com |
Table 2: Activity of Benzamide Derivatives in Cancer and Other Enzyme Inhibition Assays This table showcases the cytotoxic activity (IC₅₀) of benzamide conjugates against cancer cell lines and the inhibitory activity against other enzyme targets.
| Compound/Derivative | Target / Cell Line | Activity (IC₅₀ / Kᵢ) | Source |
| Benzoxazole-Benzamide Conjugate 1 | HCT-116 | 7.8 ± 0.015 µM | nih.gov |
| Benzoxazole-Benzamide Conjugate 1 | VEGFR-2 | Potent Inhibition | nih.gov |
| Benzoxazole-Benzamide Conjugate 11 | VEGFR-2 | Potent Inhibition | nih.gov |
| Benzamide Derivative 5q | Hh Signaling Pathway | 1.26 µM | mdpi.com |
| Benzamide Derivative 5a | Hh Signaling Pathway | 28.52 µM | mdpi.com |
| Benzamide Derivative 5b | Hh Signaling Pathway | 12.47 µM | mdpi.com |
| Sulfonamide-Benzamide 3d | hCA I | 10.9 nM | nih.gov |
| Sulfonamide-Benzamide 3d | hCA II | 6.7 nM | nih.gov |
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